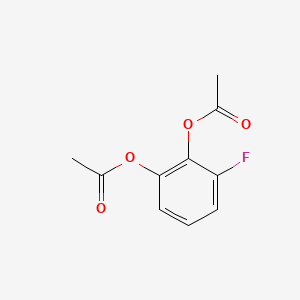

2-(Acetyloxy)-3-fluorophenyl acetate

Description

Strategic Significance of Fluorine in Organic Molecules for Academic Inquiry

The introduction of fluorine into organic molecules has a profound impact on their physicochemical and biological properties. nih.govtandfonline.comnih.gov Due to its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govtandfonline.com The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the bioavailability of a drug candidate. mdpi.com Furthermore, fluorine substitution can influence the conformation of a molecule and its electronic properties, which can lead to enhanced potency and selectivity. researchgate.net These unique attributes have made organofluorine compounds central to the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

Overview of Aryl Acetates as Versatile Synthons and Intermediates in Research

Aryl acetates are valuable intermediates in organic synthesis, serving as versatile synthons for the construction of more complex molecular architectures. nih.govnih.gov They are readily prepared from phenols and can undergo a variety of chemical transformations. ontosight.ai For instance, the acetate (B1210297) group can act as a protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions. Additionally, aryl acetates can participate in various coupling reactions and rearrangements, providing access to a diverse range of substituted aromatic compounds. nih.gov Their utility as building blocks is a cornerstone of modern synthetic organic chemistry. ias.ac.in

Rationale for Dedicated Academic Investigation of 2-(Acetyloxy)-3-fluorophenyl Acetate

The specific structure of this compound presents a compelling case for dedicated academic investigation. The presence of a fluorine atom ortho to one of the acetate groups and meta to the other suggests the potential for interesting electronic and steric effects that could influence its reactivity. The interplay between the electron-withdrawing fluorine atom and the two ester functionalities could lead to unique chemical properties and reaction pathways that are not observed in simpler, non-fluorinated analogues. A thorough investigation of this compound could provide valuable insights into the fundamental principles of organofluorine chemistry and expand the synthetic toolkit available to organic chemists.

Scope and Objectives of the Research Outline Pertaining to this compound

The primary objective of a research program focused on this compound would be to fully characterize its chemical and physical properties. This would involve a detailed spectroscopic analysis and an investigation of its reactivity in a range of organic transformations. A key goal would be to explore its potential as a synthon for the synthesis of novel fluorinated compounds with potential biological activity. The research would also aim to develop efficient and scalable synthetic routes to this compound, making it more accessible for further studies.

Chemical Properties and Data of this compound

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be tabulated based on its chemical structure.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 55030-67-6 |

| Molecular Formula | C10H9FO4 |

| Molecular Weight | 212.17 g/mol |

| SMILES | CC(=O)OC1=C(OC(C)=O)C(F)=CC=C1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-3-fluorophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-6(12)14-9-5-3-4-8(11)10(9)15-7(2)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTJLHYKOIAVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)F)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 2 Acetyloxy 3 Fluorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-(Acetyloxy)-3-fluorophenyl acetate (B1210297), a multi-faceted NMR approach is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-(Acetyloxy)-3-fluorophenyl acetate, the aromatic and acetate protons would exhibit distinct signals.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic H (H4, H5, H6) | 7.0 - 7.5 | Multiplet (m) | ortho (JH-H) ≈ 7-9, meta (JH-H) ≈ 2-3, ortho (JH-F) ≈ 8-10, meta (JH-F) ≈ 5-7 |

| Acetoxy CH₃ (C1-OCOCH₃ ) | 2.1 - 2.3 | Singlet (s) | N/A |

| Acetoxy CH₃ (C2-OCOCH₃ ) | 2.0 - 2.2 | Singlet (s) | N/A |

Note: The exact chemical shifts and coupling patterns of the aromatic protons would be complex due to coupling with each other and with the fluorine atom. The electron-withdrawing nature of the fluorine and acetate groups would generally shift the aromatic protons downfield.

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

| Carbonyl C (C=O) | 168 - 172 | Singlet (s) or small doublet (d) | N/A |

| Aromatic C-F (C3) | 150 - 160 | Doublet (d) | ¹JC-F ≈ 240-260 |

| Aromatic C-O (C1, C2) | 140 - 150 | Doublet (d) or Singlet (s) | ²JC-F or ³JC-F ≈ 15-25 |

| Aromatic C-H (C4, C5, C6) | 115 - 130 | Doublet (d) or Singlet (s) | JC-F ≈ 3-10 |

| Acetoxy CH₃ | 20 - 22 | Singlet (s) | N/A |

Note: The carbon directly bonded to fluorine (C3) will show a large one-bond coupling constant (¹JC-F). Carbons two or three bonds away will exhibit smaller couplings.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom's environment. The chemical shift of the fluorine nucleus is very sensitive to its electronic surroundings.

Expected ¹⁹F NMR Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic F | -110 to -140 | Multiplet (m) | JF-H (ortho) ≈ 8-10, JF-H (meta) ≈ 5-7 |

Note: The chemical shift is influenced by the substitution pattern on the aromatic ring. The multiplicity would arise from coupling to the adjacent aromatic protons.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the placement of the acetate groups by showing correlations from the acetate methyl protons to the carbonyl carbons and from the aromatic protons to the carbons of the acetate groups and other aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1750 - 1770 | Strong |

| C-O Stretch (Ester) | 1200 - 1250 | Strong |

| C-F Stretch (Aromatic) | 1100 - 1300 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2950 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

Note: The presence of two ester groups would likely result in a broad and intense C=O stretching band. The C-F stretch is also a characteristic and strong absorption.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 212.05 | Molecular ion |

| [M - CH₂CO]⁺ | 170.04 | Loss of a ketene (B1206846) molecule from an acetate group |

| [M - OCOCH₃]⁺ | 153.05 | Loss of an acetoxy radical |

| [C₆H₄FO]⁺ | 111.03 | Fragment corresponding to the fluorophenoxy cation |

| [CH₃CO]⁺ | 43.02 | Acetyl cation |

Note: The molecular weight of this compound (C₁₀H₉FO₄) is 212.17 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the determination of a compound's elemental composition. Unlike standard mass spectrometry, which provides the nominal mass of an ion, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For this compound (C10H9FO4), the theoretical exact mass can be calculated. An HRMS analysis, likely using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect the protonated molecule [M+H]+ or other adducts. The experimentally measured m/z value would then be compared to the theoretical value to confirm the elemental composition.

Table 1: Theoretical HRMS Data for this compound Adducts

| Ion Formula | Adduct Type | Theoretical m/z |

|---|---|---|

| [C10H10FO4]+ | [M+H]+ | 213.0558 |

| [C10H9FNaO4]+ | [M+Na]+ | 235.0377 |

| [C10H9FKO4]+ | [M+K]+ | 251.0117 |

(Note: This table represents theoretical values that would be expected from an HRMS analysis.)

Fragmentation Pattern Analysis Strategies for Structural Insights

Tandem mass spectrometry (MS/MS) is employed to intentionally fragment a selected ion (the precursor ion) and analyze the resulting fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation.

For this compound, the fragmentation would likely be initiated by the cleavage of the ester bonds. Common fragmentation pathways would involve the loss of acetyl groups (CH3CO, 42 Da) or acetyloxy groups (CH3COO, 59 Da). The analysis of these neutral losses from the parent ion allows for the piecing together of the molecular structure. For instance, the sequential loss of two acetyl groups would be strong evidence for the presence of two such functionalities. The stability of the resulting carbocations and radical cations would govern the relative abundance of the observed fragment ions.

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Neutral Loss |

|---|---|---|---|

| 212 | 42 | 170 | Ketene (CH2=C=O) |

| 212 | 42 | 170 | Acetaldehyde (CH3CHO) |

| 170 | 42 | 128 | Ketene (CH2=C=O) |

(Note: This table is predictive and illustrates potential fragmentation pathways. Actual experimental data is required for confirmation.)

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. For this method to be applicable, this compound must first be obtained in the form of a single, high-quality crystal.

Should a suitable crystal be grown, it would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed. This analysis would yield an electron density map from which the positions of the individual atoms could be determined. The resulting crystal structure would confirm the connectivity of the molecule and reveal its conformation in the solid state. Key parameters such as the planarity of the phenyl ring and the torsion angles of the acetate groups would be precisely measured.

Table 3: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

(Note: This table is a template for the type of data that would be generated from an X-ray crystallography experiment. No experimental data is currently available.)

Reactivity Profiles and Mechanistic Investigations of 2 Acetyloxy 3 Fluorophenyl Acetate

Hydrolysis Kinetics and Proposed Mechanisms of Aryl Acetates

The hydrolysis of aryl acetates, including 2-(acetyloxy)-3-fluorophenyl acetate (B1210297), is a fundamental reaction that can proceed through several mechanistic pathways, largely dependent on the reaction conditions (such as pH) and the nature of the substituents on the aromatic ring.

Under basic or near-neutral conditions, the hydrolysis is typically base-catalyzed and can follow two primary mechanisms: nucleophilic catalysis and general base catalysis. rsc.orgstanford.edu In nucleophilic catalysis, the base (e.g., acetate) directly attacks the ester's carbonyl carbon, forming a tetrahedral intermediate which then expels the phenoxide leaving group. rsc.org For general base catalysis, a water molecule acts as the nucleophile, with the base abstracting a proton from water in the transition state, thereby increasing its nucleophilicity. The preference for one mechanism over the other is influenced by the stability of the leaving phenoxide group. rsc.org

Acid-catalyzed hydrolysis also proceeds via a multistep mechanism, typically involving the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water.

| Mechanism | Catalyst/Conditions | Key Features | Rate-Determining Step (Typical) |

|---|---|---|---|

| BAc2 (Base-Catalyzed, Bimolecular, Acyl-Oxygen Cleavage) | Base (e.g., OH⁻) | Involves a tetrahedral intermediate formed by nucleophilic attack on the carbonyl carbon. | Formation or collapse of the tetrahedral intermediate. |

| E1cB (Elimination, Unimolecular, Conjugate Base) | Base | Proceeds through a ketene (B1206846) intermediate; more common for esters with acidic α-protons and poor leaving groups. rsc.org | Formation of the conjugate base or its subsequent elimination. |

| AAc2 (Acid-Catalyzed, Bimolecular, Acyl-Oxygen Cleavage) | Acid (e.g., H₃O⁺) | Protonation of the carbonyl oxygen activates the ester for nucleophilic attack by water. | Attack of water on the protonated ester. |

Transesterification Reactions of 2-(Acetyloxy)-3-fluorophenyl Acetate with Diverse Nucleophiles

Transesterification is a crucial process for converting one ester into another through reaction with a nucleophile, typically an alcohol. For this compound, this reaction would involve the substitution of the 3-fluoro-2-hydroxyphenyl group (after initial reaction at one ester) with another alkoxy or aryloxy group. The reaction can be catalyzed by either acids or bases.

The reactivity of this compound in transesterification will be governed by the electrophilicity of its carbonyl carbons and the stability of the potential leaving group. The electron-withdrawing inductive effect of the fluorine atom can slightly enhance the electrophilicity of the carbonyl centers, making them more susceptible to nucleophilic attack.

Diverse nucleophiles can be employed:

Alcohols: Reaction with primary or secondary alcohols under acidic or basic conditions would yield a new ester and 3-fluoro-1,2-phenylene diacetate (or its hydrolysis products).

Amines (Aminolysis): Reaction with primary or secondary amines would lead to the formation of amides, a process that is generally faster than alcoholysis due to the higher nucleophilicity of amines.

Phenols: Transesterification with other phenols is also possible, leading to different aryl acetate derivatives. rsc.org

The presence of two ester groups on the substrate allows for the possibility of selective or double transesterification, depending on the stoichiometry of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution (EAS) Pathways on Fluorinated Aromatic Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the two acetyloxy groups and the fluorine atom.

The substituents present are:

-OCOCH₃ (Acetyloxy group): This is an activating group and an ortho, para-director due to the +M (mesomeric) effect of the oxygen atom, which donates electron density to the ring through resonance. organicchemistrytutor.com

-F (Fluorine): Halogens are a unique class of substituents. Fluorine is an ortho, para-director due to its +M effect (lone pair donation). organicchemistrytutor.comcsbsju.edu However, due to its high electronegativity, it is a deactivating group via its strong -I (inductive) effect. csbsju.edu

For this compound, the available positions for substitution are C4, C5, and C6. The combined directing effects would strongly favor substitution at the positions ortho and para to the activating acetyloxy groups. The C6 position is para to the acetyloxy group at C2 and ortho to the acetyloxy group at C1 (assuming the phenyl acetate is at position 1). The C4 position is para to the acetyloxy group at C1 and ortho to the fluorine at C3. Given that the acetyloxy group is a stronger activator than the directing effect of fluorine, substitution is most likely to occur at the C4 and C6 positions, with potential steric hindrance influencing the final product ratio.

Influence of Fluorine as a Directing Group on Regioselectivity

While fluorine is a deactivating group, its directing effect is strongly para over ortho. wikipedia.org This is because the strong inductive withdrawal (-I effect) is most pronounced at the ortho position, making it less reactive, while the resonance donation (+M effect) activates both ortho and para positions. The net result is a strong preference for para substitution. wikipedia.org In the context of this compound, the fluorine at C3 would direct incoming electrophiles to its para position (C6) and its ortho positions (C2 and C4). Since C2 is already substituted, this reinforces the activation of the C4 and C6 positions, which are already activated by the acetyloxy groups.

| Substituent | Effect on Reactivity | Directing Effect | Governing Factor |

|---|---|---|---|

| -OCOCH₃ (Acetyloxy) | Activating | Ortho, Para | +M (Resonance) > -I (Inductive) |

| -F (Fluoro) | Deactivating | Ortho, Para (strongly para) | -I (Inductive) > +M (Resonance) |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Derived or Analogous Aryl Halides

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, functionalization could occur at the C-F bond or by modifying one of the acetyloxy groups.

C-F Bond Activation: Activating aromatic C-F bonds is challenging due to their high bond dissociation energy. beilstein-journals.org However, specialized nickel- and palladium-based catalytic systems have been developed for the cross-coupling of aryl fluorides with various partners, such as organozinc reagents and boronic acids. beilstein-journals.orgacs.orgubc.ca This approach could enable the direct replacement of the fluorine atom in this compound with an aryl, alkyl, or other functional group.

Coupling via a Modified Phenol: A more conventional strategy would involve the selective hydrolysis of one or both acetate esters to reveal the corresponding phenol(s). The phenolic hydroxyl group(s) can then be converted into a better leaving group, such as a triflate (-OTf) or tosylate (-OTs). These aryl triflates/tosylates are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions.

| Reaction Type | Substrate/Leaving Group | Catalyst (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | C-F or C-OTf | Ni or Pd | Organoboron Reagent | C-C |

| Negishi Coupling | C-F or C-OTf | Ni or Pd | Organozinc Reagent | C-C |

| Buchwald-Hartwig Amination | C-OTf | Pd | Amine | C-N |

| C-O Coupling | C-OTf | Pd or Cu | Alcohol/Phenol | C-O |

Other Chemical Transformations: Cycloadditions, Rearrangements, and Oxidative/Reductive Pathways

Beyond the primary reaction types, the reactivity of this compound encompasses several other transformations.

Cycloadditions: While the aromatic ring itself is generally unreactive in cycloaddition reactions, fluorinated aromatic compounds can be synthesized using methods like the Diels-Alder reaction with fluorinated building blocks, followed by aromatization. researchgate.net Derivatives of this compound could potentially be synthesized via such routes.

Rearrangements: Aryl acetates are known to undergo rearrangement reactions, most notably the Fries rearrangement . wiley-vch.de This reaction, typically catalyzed by a Lewis acid (e.g., AlCl₃), involves the intramolecular migration of the acetyl group from the phenolic oxygen to an ortho or para position on the aromatic ring, yielding a hydroxyacetophenone derivative. For this compound, this could lead to a mixture of rearranged products, with the acetyl groups migrating to the available C4 or C6 positions. The reaction conditions, particularly temperature, can influence the ratio of ortho to para products. wiley-vch.de Other rearrangements, such as the 1,2-rearrangement of photochemically generated carbenes from derived diazoacetates, represent further synthetic possibilities. nih.govicm.edu.pl

Oxidative/Reductive Pathways: The functional groups in this compound are relatively stable to mild oxidizing and reducing agents. The ester groups can be cleaved via hydrolysis but are resistant to many common redox reagents. The aromatic ring itself would require harsh conditions for oxidation, which would likely lead to decomposition. Similarly, reduction of the aromatic ring (e.g., Birch reduction) is possible but would require specific conditions and would compete with ester reduction. More synthetically useful oxidative or reductive transformations would typically involve functional groups introduced in prior steps (e.g., reduction of a nitro group to an amine or oxidation of an alkyl side chain).

| Rearrangement | Conditions | Description | Potential Product Type |

|---|---|---|---|

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | Intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring. | Hydroxyacetophenone derivatives. |

| Photo-Fries Rearrangement | UV Light | A photochemical variant of the Fries rearrangement, proceeding through a radical mechanism. | Hydroxyacetophenone derivatives. |

Computational and Theoretical Studies of 2 Acetyloxy 3 Fluorophenyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining molecular orbitals, charge distribution, and sites susceptible to chemical reactions.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(Acetyloxy)-3-fluorophenyl acetate (B1210297), DFT calculations would typically be employed to determine its most stable three-dimensional structure, a process known as geometry optimization or energy minimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters of 2-(Acetyloxy)-3-fluorophenyl Acetate (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | Value | - | - |

| C=O (acetyl) | Value | - | - |

| C-O (ester) | Value | - | - |

| O-C-C (phenyl) | - | Value | - |

| C-C-C-F (phenyl) | - | - | Value |

Note: The values in this table are placeholders and would be populated by the output of a DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl groups and the fluorine atom, highlighting these as potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the spatial distribution of these orbitals and their energy levels, providing insights into its reaction tendencies.

Table 2: Theoretical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would be derived from a quantum chemical calculation.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy conformations, which can influence its biological activity and physical properties. For a molecule with rotatable bonds like this compound (around the ester linkages), multiple conformations are possible. Molecular mechanics methods can be used to perform a systematic search of the conformational space to identify stable conformers. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformations in a simulated environment (e.g., in a solvent).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can then be compared with experimental spectra to aid in signal assignment.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. This theoretical spectrum can be compared with experimental data to help assign the observed vibrational bands to specific molecular motions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Theoretical)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | Value |

| C-O (phenyl) | Value |

| C=O (acetyl) | Value |

| CH₃ (acetyl) | Value |

Note: The values in this table are placeholders and would be the result of a computational NMR prediction.

Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a potential reaction involving this compound, such as hydrolysis of the ester groups, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the reactants and products, thus validating the proposed reaction mechanism.

In Silico Screening for Potential Biological Targets and Interaction Sites (mechanistic context)

In the absence of direct experimental data for this compound, computational, or in silico, screening methods provide a powerful and efficient approach to hypothesize its potential biological targets and elucidate the molecular interactions that may govern its pharmacological activity. These methods, including molecular docking and virtual screening, leverage the three-dimensional structure of the compound to predict its binding affinity and orientation within the active sites of various proteins.

Drawing insights from studies on structurally related fluorine-substituted phenyl acetate derivatives, a plausible primary biological target for this compound is the γ-aminobutyric acid type A (GABA-A) receptor. Research on similar compounds has indicated that this class of molecules can exhibit significant binding affinity for GABA-A receptors, which are crucial ligand-gated ion channels in the central nervous system responsible for mediating inhibitory neurotransmission.

To explore this hypothesis, molecular docking simulations can be performed to model the interaction between this compound and the benzodiazepine binding site of the GABA-A receptor. The results of such simulations would predict the binding energy, a measure of the stability of the compound-receptor complex, and detail the specific amino acid residues involved in the interaction. The presence of the electronegative fluorine atom at the meta position of the phenyl ring, along with the two acetyloxy groups, is expected to play a significant role in the binding mechanism. These functional groups can participate in various non-covalent interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, which collectively contribute to the binding affinity.

A hypothetical molecular docking analysis might reveal key interactions with specific residues within the GABA-A receptor's binding pocket. For instance, the fluorine atom could form a halogen bond with a backbone carbonyl group of an amino acid, while the carbonyl oxygen atoms of the acetate groups could act as hydrogen bond acceptors, interacting with hydrogen-donating residues like tyrosine or serine. The phenyl ring itself is likely to engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding site.

The following interactive data table summarizes the hypothetical binding affinities and key interactions of this compound with the GABA-A receptor, as predicted by molecular docking simulations. It is important to note that these are theoretical predictions based on the analysis of structurally analogous compounds.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| GABA-A Receptor | -8.5 | Tyr159, Phe99 | Hydrogen Bond, π-π Stacking |

| GABA-A Receptor | -8.5 | Thr206 | Halogen Bond |

| GABA-A Receptor | -8.5 | Val202, Leu263 | Hydrophobic Interaction |

Further in silico screening against a broader panel of biological targets could reveal other potential interaction partners for this compound. Virtual screening involves computationally docking the compound into the binding sites of a large library of known protein structures. This approach can help to identify potential off-target effects or uncover novel therapeutic applications. The predicted binding affinities from such a screen can be used to rank potential targets for further experimental validation.

The table below presents a hypothetical outcome of a virtual screening study, showcasing the predicted binding affinities of this compound against a selection of potential biological targets.

| Potential Biological Target | Predicted Binding Affinity (kcal/mol) |

| Acetylcholinesterase | -7.2 |

| Butyrylcholinesterase | -6.8 |

| p38 Mitogen-Activated Protein Kinase | -7.9 |

| Cyclooxygenase-2 (COX-2) | -8.1 |

| Epidermal Growth Factor Receptor (EGFR) | -6.5 |

These computational predictions, while theoretical, provide a valuable starting point for experimental investigations into the biological activity of this compound. By identifying high-probability targets and elucidating the potential molecular interactions, in silico studies can guide the design of focused in vitro and in vivo experiments, accelerating the process of drug discovery and development.

Applications of 2 Acetyloxy 3 Fluorophenyl Acetate in Advanced Organic Synthesis and Materials Science Research

As a Precursor for Novel Fluorinated Phenols, Catechols, and Benzenediols

The principal application of 2-(Acetyloxy)-3-fluorophenyl acetate (B1210297) is to serve as a stable, protected source of 3-fluorocatechol (B141901), a fluorinated benzenediol. The acetate groups function as protecting groups for the phenolic hydroxyls, which can be readily removed through hydrolysis under either acidic or basic conditions. This deprotection step regenerates the catechol functionality, yielding 3-fluorocatechol with high efficiency.

The general transformation is a straightforward hydrolysis reaction, as detailed in the table below. This process is fundamental to nearly all further applications of the title compound, as the reactive diol moiety of 3-fluorocatechol is the key to its synthetic versatility. cem.com 3-fluorocatechol itself is a member of the catechols and fluorophenols, recognized for its role as a xenobiotic metabolite in certain bacteria and fungi. nih.gov

| Starting Material | Reaction | Typical Reagents | Product |

|---|---|---|---|

| This compound | Hydrolysis (Deprotection) | Acid (e.g., HCl) or Base (e.g., NaOH) in an aqueous solvent | 3-Fluorocatechol |

Utilization as a Building Block for Complex Fluorinated Organic Frameworks and Architectures

Upon deprotection, the resulting 3-fluorocatechol is an excellent candidate for constructing complex organic and metal-organic frameworks. Catechol moieties are well-established as robust bidentate ligands capable of chelating a wide variety of metal ions. researchgate.net Research has demonstrated that polycatechol macrocycles, synthesized from fluorinated precursors, can be metalated to produce well-defined, multimetallic complexes and nanohoops. nih.gov

Following this strategy, 3-fluorocatechol derived from its diacetate precursor can be incorporated into larger organic macrostructures. These structures, rich in catechol units, can then coordinate with metal cations to form sophisticated, atomically precise metal-organic materials. nih.gov The fluorine atom on the aromatic ring can further influence the electronic properties and packing of these frameworks. The rich redox behavior of metal-catecholate complexes may confer unique catalytic, magnetic, or electronic properties to the final architecture. nih.gov

Role in the Synthesis of Diverse Heterocyclic Compounds

While direct reactions involving this compound in heterocyclic synthesis are not prominent, the deprotected product, 3-fluorocatechol, is a valuable precursor for various heterocyclic systems. The ortho-dihydroxy functionality is a reactive handle for cyclization reactions.

For instance, fluorinated catechol derivatives are known to be key starting materials for fluorinated heterocycles. researchgate.net A common reaction involves the condensation of catechols with suitable reagents to form five- or six-membered rings containing heteroatoms. The synthesis of fluorinated S-heterocycles, for example, can be achieved through cycloaddition reactions where the fluorine-containing moiety enhances reactivity. nih.govresearchgate.net

| Precursor | Reagent Type | Resulting Heterocycle Class | Example Reagent |

|---|---|---|---|

| 3-Fluorocatechol | Carbonyl equivalent | Fluorinated Benzodioxoles | Dichlorodiphenylmethane, Phosgene |

| 3-Fluorocatechol | Phosphorus halides | Benzodioxaphospholes | Phosphorus trichloride |

| 3-Fluorocatechol | Sulfur-based electrophiles | Sulfur-containing heterocycles | Thionyl chloride |

Development of New Reagents, Ligands, or Catalysts Derived from this compound

The development of novel ligands is crucial for advancing metal-catalyzed reactions. Fluorination of ligands is a powerful strategy for tuning the electronic properties of a catalyst, which can enhance reactivity and selectivity. rsc.org The incorporation of fluorine, the most electronegative element, can significantly alter the Lewis acidity of the coordinated metal center and impact metal-ligand interactions. rsc.orgnsf.govnih.gov

After deprotection, 3-fluorocatechol serves as an ideal platform for a bidentate "O,O-donor" ligand. The fluorine atom acts as an electron-withdrawing group, which modifies the electron density on the oxygen atoms. When this ligand coordinates to a metal center, this electronic effect is transmitted, influencing the catalytic activity of the resulting complex. Such fluorinated catecholate ligands could be used to develop new catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. nih.gov

Potential as an Intermediate in the Synthesis of Specialty Polymer Monomers or Functional Materials

The field of materials science has seen significant interest in catechol-containing polymers, largely inspired by the adhesive properties of mussel proteins. Polydopamine (PDA), formed by the oxidative polymerization of dopamine (a catecholamine), is a leading example, creating versatile coatings on a wide range of materials. nih.govresearchgate.net

By analogy, 3-fluorocatechol, obtained from this compound, can be considered a monomer for the synthesis of novel fluorinated polymers. Oxidative polymerization of 3-fluorocatechol would be expected to produce a fluorinated analog of polycatechol or PDA.

Fluorinated polymers are highly sought after for their unique properties, including:

Low Surface Energy : Leading to hydrophobic and oleophobic surfaces.

High Thermal Stability : Due to the strength of the carbon-fluorine bond. mdpi.com

Excellent Chemical Resistance : Making them durable in harsh environments. umn.edu

The synthesis of a polymer from 3-fluorocatechol would result in a functional material that combines the inherent adhesive and chelating properties of a polycatechol backbone with the enhanced stability and low surface energy imparted by fluorine. rsc.orgmdpi.com Such materials could find applications in advanced anti-fouling coatings, specialized adhesives, and functional membranes.

Analytical Methodologies for the Detection and Quantification of 2 Acetyloxy 3 Fluorophenyl Acetate in Research Matrices

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are powerful tools for the separation, identification, and quantification of individual components within a complex mixture. For a compound like 2-(acetyloxy)-3-fluorophenyl acetate (B1210297), both gas and liquid chromatography techniques are highly applicable.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Given its ester functional groups, 2-(acetyloxy)-3-fluorophenyl acetate is expected to be amenable to GC-MS analysis. The development of a GC-MS method would involve the systematic optimization of several key parameters to achieve optimal separation and detection.

A hypothetical GC-MS method for the analysis of this compound could be developed using a non-polar or medium-polarity capillary column, such as one with a dimethylpolysiloxane stationary phase. The injector and transfer line temperatures would be optimized to ensure efficient volatilization without thermal degradation. The temperature program for the GC oven would be designed to provide good chromatographic resolution from other components in the sample matrix. Electron impact (EI) ionization is a common mode for GC-MS, which would likely produce a characteristic fragmentation pattern for this compound, enabling its identification. scispace.com For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analyte.

Table 1: Hypothetical GC-MS Method Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS System | Agilent 5977B or equivalent |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

| Scan Mode | Full Scan (m/z 50-550) and SIM for quantification |

Derivatization, such as trifluoroacetylation, can be employed for related compounds to improve their chromatographic properties and mass spectrometric detection, a strategy that could be explored if necessary for analytes in complex matrices. nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Method development would focus on selecting an appropriate column, typically a C18 or a phenyl-hexyl column, and optimizing the mobile phase composition to achieve a good peak shape and retention time. A mobile phase consisting of a mixture of water (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent such as acetonitrile or methanol would be used in either an isocratic or gradient elution mode. Detection can be achieved using a UV/Vis detector, as the phenyl group in the molecule is expected to have a significant UV absorbance. For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) would be advantageous.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV/Vis at 254 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

The use of ultra-high-performance liquid chromatography (UHPLC) could offer faster analysis times and improved resolution due to the use of columns with smaller particle sizes. mdpi.com

Capillary Electrophoresis (CE) Applications for Purity and Identity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. CE can be a valuable tool for assessing the purity and identity of this compound. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

For the analysis of a neutral compound like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for its separation. Method development would involve optimizing the buffer pH, surfactant type and concentration, and applied voltage. CE can be particularly useful for resolving closely related impurities from the main compound. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide structural information for identity confirmation.

Advanced Sample Preparation Strategies for Complex Research Matrices

The successful analysis of this compound in complex research matrices, such as biological fluids or environmental samples, is highly dependent on the sample preparation step. The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For this compound, an organic solvent like ethyl acetate or dichloromethane could be used to extract it from an aqueous matrix.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix. The analyte is then eluted with a small volume of a suitable solvent. Reversed-phase SPE cartridges would likely be effective for retaining the relatively non-polar this compound.

Protein Precipitation: For biological samples like plasma or serum, protein precipitation with a solvent such as acetonitrile or methanol is a simple and rapid way to remove proteins that can interfere with the analysis. americanlaboratory.com

Miniaturized techniques: Modern approaches like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) offer high enrichment factors and reduced solvent consumption, making them environmentally friendly options. nih.gov

The choice of the sample preparation method will depend on the specific characteristics of the sample matrix and the analytical technique being used.

Table 3: Comparison of Analytical Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation based on volatility and partitioning, detection by mass | High selectivity and sensitivity, structural information | Requires volatile and thermally stable analytes |

| HPLC-UV/MS | Separation based on partitioning, detection by UV absorbance or mass | Wide applicability, high sensitivity with MS | Can be more complex and costly than GC |

| Spectrophotometry | Measurement of light absorbance | Simple, rapid, and inexpensive | Low selectivity, susceptible to matrix interference |

| Capillary Electrophoresis | Separation based on electrophoretic mobility | High resolution, low sample consumption | Lower concentration sensitivity compared to chromatography |

Future Research Directions and Emerging Opportunities for 2 Acetyloxy 3 Fluorophenyl Acetate

Exploration of Novel and Efficient Synthetic Pathways

Selective Acylation: Developing methods for the selective di-acetylation of 3-fluorocatechol (B141901), potentially using various acetylating agents and catalysts to achieve high yields and purity.

Green Chemistry Approaches: Investigating more environmentally benign synthetic routes, possibly employing enzymatic catalysis or solvent-free reaction conditions to minimize waste and energy consumption.

Process Optimization: For any identified pathway, a thorough optimization of reaction parameters such as temperature, reaction time, and catalyst loading would be necessary to ensure reproducibility and scalability.

A comparative table of potential synthetic methodologies could be conceptualized as follows:

| Synthetic Approach | Potential Reagents | Possible Advantages | Potential Challenges |

| Chemical Acylation | Acetic anhydride, Acetyl chloride | High reactivity, potentially high yield | Lack of selectivity, harsh conditions |

| Enzymatic Acylation | Lipases, Esterases | High selectivity, mild conditions | Enzyme cost and stability, slower reaction rates |

| Catalytic Acylation | Lewis acids, Organocatalysts | Potential for high efficiency and selectivity | Catalyst cost and sensitivity |

Development of Advanced Catalytic Transformations Utilizing or Producing the Compound

Once viable synthetic routes are established, 2-(Acetyloxy)-3-fluorophenyl acetate (B1210297) could serve as a precursor or substrate in various catalytic transformations. The presence of two acetate groups and a fluorine atom on the aromatic ring offers multiple sites for potential chemical modification. Future research could focus on:

Selective Deacetylation: The development of catalytic methods for the selective removal of one of the two acetate groups would be a valuable transformation, providing access to mono-acetylated 3-fluorocatechol derivatives, which could be important building blocks.

Cross-Coupling Reactions: Investigation into the use of the fluorinated aromatic ring in palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions could lead to the synthesis of more complex molecular architectures.

Asymmetric Catalysis: If the compound can be transformed into a prochiral intermediate, the development of asymmetric catalytic methods could provide access to chiral molecules with potential applications in materials science or pharmacology.

In-depth Mechanistic Investigations of Underexplored Reactions and Pathways

A significant area for future research would be the detailed mechanistic investigation of any reactions developed that involve 2-(Acetyloxy)-3-fluorophenyl acetate. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of the methodology. Potential areas of focus include:

Kinetic Studies: Performing kinetic experiments to determine reaction orders, rate constants, and activation energies for key synthetic or catalytic steps.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates, providing insights that are often difficult to obtain through experimental means alone.

Isotopic Labeling Studies: Using isotopically labeled starting materials to trace the fate of atoms throughout a reaction, which can provide definitive evidence for proposed mechanisms.

Application in the Development of Novel Chemical Biology Tools or Probes

The field of chemical biology relies on the development of small molecules to probe and manipulate biological systems. nih.gov The structural features of this compound, particularly the presence of acetate groups that could be hydrolyzed by cellular esterases, suggest its potential as a starting point for the development of chemical biology tools. nih.gov Future research in this direction could include:

Fluorescent Probes: Modification of the this compound scaffold through the attachment of a fluorophore could lead to the development of probes for detecting specific enzymatic activities or changes in the cellular environment.

Activity-Based Probes: Designing derivatives that can covalently bind to the active sites of specific enzymes would enable the profiling of enzyme activity in complex biological samples. nih.gov

Drug Delivery Vehicles: Investigating the potential of this compound or its derivatives as components of prodrug strategies, where the acetate groups are cleaved by cellular enzymes to release an active therapeutic agent.

Integration into Multicomponent Reaction Methodologies and Flow Chemistry Setups

Modern synthetic chemistry is increasingly focused on the development of highly efficient and sustainable processes. researchgate.netnih.gov Integrating the synthesis or application of this compound into multicomponent reactions (MCRs) or flow chemistry setups represents a forward-looking research direction. researchgate.netnih.govresearchgate.net

Multicomponent Reactions: Designing novel MCRs where this compound or a precursor is a key component could allow for the rapid and efficient synthesis of complex molecules in a single step. researchgate.net

Flow Chemistry: Adapting the synthesis of this compound to a continuous flow process could offer advantages in terms of safety, scalability, and product consistency. nih.govresearchgate.net Flow chemistry setups can also enable the use of reaction conditions that are not feasible in traditional batch reactors, potentially opening up new avenues for its chemical transformation. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(Acetyloxy)-3-fluorophenyl acetate, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The compound is typically synthesized via acetylation of 3-fluoro-2-hydroxyphenyl precursors using acetic anhydride or acetyl chloride under acidic or basic catalysis. For example, fluorophenol derivatives (e.g., 3-fluoro-2-hydroxybenzaldehyde, CAS 394-50-3 ) can serve as starting materials. Optimization involves adjusting reaction temperature (e.g., 0–60°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to acetylating agent), and catalysts (e.g., H₂SO₄ or pyridine). Reaction progress is monitored via TLC or HPLC, and purification is achieved via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify acetate protons (δ ~2.1–2.3 ppm for CH₃; δ ~168–170 ppm for carbonyl carbons) and fluorine-substituted aromatic protons (δ ~6.8–7.5 ppm with coupling patterns).

- 19F NMR : A singlet or multiplet near δ -110 to -120 ppm confirms fluorine position .

- IR Spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (C=O of acetate) and ~1220 cm⁻¹ (C-O).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) aligned with the molecular formula (C₁₀H₉FO₄, exact mass 212.05 g/mol) .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in comparison to non-fluorinated analogs?

- Methodological Answer : Computational studies (e.g., density functional theory, DFT) can model electron-withdrawing effects of fluorine, which polarize the aromatic ring and alter reactivity in electrophilic substitution or nucleophilic acyl substitution. Compare experimental data (e.g., Hammett σ constants) with fluorinated analogs like (2-fluoro-4-hydroxyphenyl)acetic acid (CAS 68886-07-7) . Advanced NMR techniques (e.g., NOESY) can assess steric effects from fluorine’s ortho position relative to acetate groups.

Q. In multi-step syntheses, how can this compound act as a precursor for complex heterocyclic systems?

- Methodological Answer : The compound’s acetyloxy groups can undergo hydrolysis to regenerate hydroxyl groups, enabling participation in cyclization or cross-coupling reactions. For example, it may serve as a dihydrobenzofuran precursor via Friedel-Crafts alkylation, similar to methods used in synthesizing 5-cyclohexyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran (Acta Cryst. E, 2011) . Optimize protecting group strategies (e.g., using TMSCl for hydroxyl protection) to prevent unwanted side reactions.

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Reproduce synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to exclude solvent or impurity effects. Cross-validate melting points with differential scanning calorimetry (DSC) and spectral data with high-resolution MS or X-ray crystallography (as demonstrated for fluorinated benzofurans ). Compare findings with structurally related compounds, such as 3-fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) , to identify positional isomerism or synthesis artifacts.

Stability and Degradation

Q. What methodologies are recommended to evaluate the hydrolytic stability of this compound under physiological or acidic conditions?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–7.4) at 37°C, monitoring acetate hydrolysis via HPLC or ¹H NMR. Quantify degradation products (e.g., 3-fluoro-2-hydroxyphenol) and calculate rate constants. Compare with hydrolysis pathways of triacetyl ganciclovir (CAS 86357-14-4), where esterase-mediated cleavage occurs . For accelerated stability testing, use elevated temperatures (40–60°C) and Arrhenius modeling to predict shelf-life.

Applications in Drug Development

Q. Can this compound serve as a prodrug moiety, and what in vitro models are suitable for assessing its bioactivation?

- Methodological Answer : The acetate groups may act as prodrug motifs, hydrolyzing in vivo to release active phenolic compounds. Test hydrolysis in human plasma or liver microsomes, quantifying metabolites via LC-MS. Compare with fluorinated corticosteroids like fludrocortisone acetate (CAS 514-36-3), where esterase-mediated activation is critical . Use cell-based assays (e.g., HEK293 or HepG2) to evaluate cytotoxicity and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.